
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is an organic compound that features a nitro group, a pyridine ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-nitrobenzoate with pyridin-2-ylamine under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Applications De Recherche Scientifique
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate depends on its application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridin-2-ylcarbamoyl group may also interact with specific molecular targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-nitrobenzoate:
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate: Similar structure but with a thioether linkage instead of a carbamoyl group, which may affect its chemical and biological properties.
Uniqueness
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is unique due to the presence of both a nitro group and a pyridin-2-ylcarbamoyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C14H11N3O5 |
|---|---|
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)10-6-9(7-11(8-10)17(20)21)13(18)16-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,16,18) |
Clé InChI |
MKXPAFIHCWJHOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


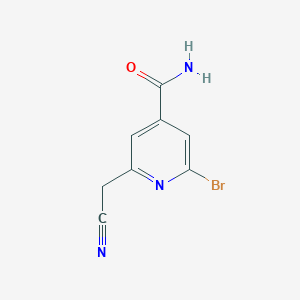
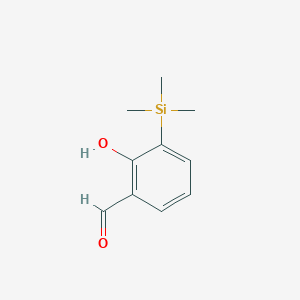
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)


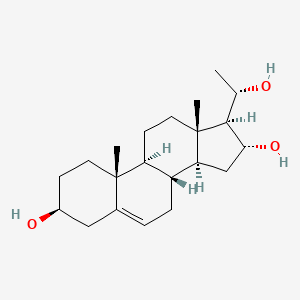
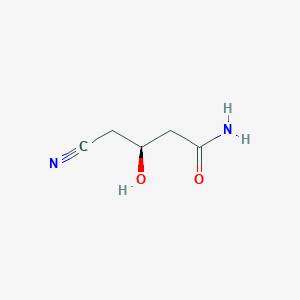
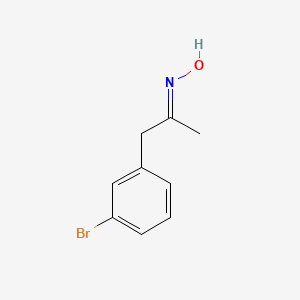
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
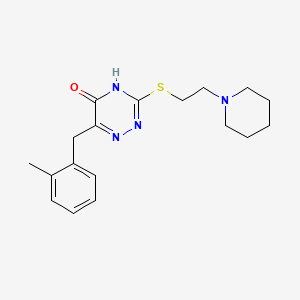
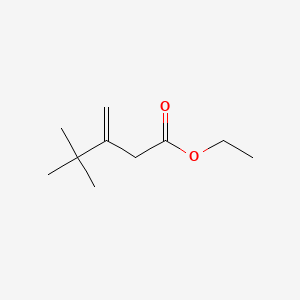
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

